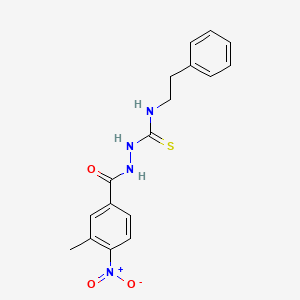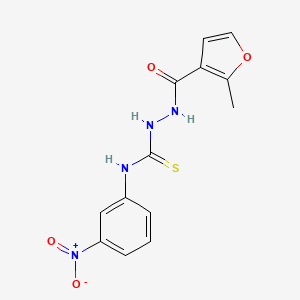![molecular formula C18H17Cl2N3OS B4118449 N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)
N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as DPTU and is a thiourea derivative. DPTU has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. DPTU has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
DPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. DPTU has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, DPTU has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and is relatively inexpensive compared to other compounds used in scientific research. However, DPTU has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DPTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its biochemical and physiological effects and identify potential therapeutic applications. Another area of research is to investigate its potential use in combination with other compounds or therapies. This can help to enhance its therapeutic efficacy and reduce potential side effects. Additionally, research can be conducted to investigate its potential use in other disease areas such as autoimmune diseases and infectious diseases.
Applications De Recherche Scientifique
DPTU has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPTU has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DPTU has been studied for its potential use as an antioxidant and for its ability to inhibit the formation of advanced glycation end products (AGEs), which are associated with various diseases such as diabetes, Alzheimer's disease, and atherosclerosis.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS/c19-15-8-7-14(11-16(15)20)22-18(25)21-13-5-3-12(4-6-13)17(24)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDVTALVIEYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4118383.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)
![N-(3,4-dimethylphenyl)-4-(2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4118400.png)




![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118443.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)

![ethyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4118461.png)